molecular formula C9H14N2O4 B6324123 Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine oxalate CAS No. 1220040-05-0

Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine oxalate

Cat. No.: B6324123
CAS No.: 1220040-05-0
M. Wt: 214.22 g/mol
InChI Key: CLDNQKSCPBYSEW-UHFFFAOYSA-N
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Description

Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine oxalate is an organic compound that features a pyrrole ring substituted with a methyl group and an amine group. This compound is often used in various chemical reactions and has applications in scientific research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine oxalate typically involves the reaction of 1-methyl-1H-pyrrole with formaldehyde and methylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The resulting amine is then reacted with oxalic acid to form the oxalate salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine oxalate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-pyrrole: A simpler analog with a similar pyrrole ring structure.

    1-Methyl-2-acetylpyrrole: Another related compound with an acetyl group instead of an amine group.

Uniqueness

Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine oxalate is unique due to its combination of a pyrrole ring, a methyl group, and an amine group. This unique structure imparts specific reactivity and properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-methyl-1-(1-methylpyrrol-2-yl)methanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2.C2H2O4/c1-8-6-7-4-3-5-9(7)2;3-1(4)2(5)6/h3-5,8H,6H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDNQKSCPBYSEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CN1C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20703304
Record name Oxalic acid--N-methyl-1-(1-methyl-1H-pyrrol-2-yl)methanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20703304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26052-09-5
Record name Oxalic acid--N-methyl-1-(1-methyl-1H-pyrrol-2-yl)methanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20703304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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